molecular formula C31H35FN6O B056798 Azido-N-(4-aminophenethyl)spiperone CAS No. 118797-70-9

Azido-N-(4-aminophenethyl)spiperone

Cat. No. B056798
M. Wt: 526.6 g/mol
InChI Key: RQZIYDJHBJUBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-N-(4-aminophenethyl)spiperone, also known as azidospiperone, is a chemical compound that belongs to the spiperone family. It is a potent dopamine receptor antagonist that is commonly used in scientific research to study the dopamine system.

Scientific Research Applications

Azidospiperone is commonly used in scientific research to study the dopamine system. It can be used to label and visualize dopamine receptors in the brain using positron emission tomography (PET) imaging. This technique allows researchers to study the distribution and density of dopamine receptors in vivo, which can provide valuable insights into the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

Mechanism Of Action

Azidospiperone acts as a dopamine receptor antagonist, specifically binding to the D2 receptor subtype. It competes with dopamine for binding to the receptor, thereby blocking its activity. This mechanism of action allows researchers to study the role of dopamine in various physiological and pathological processes.

Biochemical And Physiological Effects

Azidospiperone has been shown to affect various physiological processes, including motor function, cognition, and emotion. It has also been implicated in the regulation of reward and reinforcement pathways in the brain. Studies have shown that Azido-N-(4-aminophenethyl)spiperonene can modulate dopamine release in the striatum, leading to changes in behavior and mood.

Advantages And Limitations For Lab Experiments

Azidospiperone has several advantages for lab experiments, including its high affinity for dopamine receptors, its ability to cross the blood-brain barrier, and its suitability for PET imaging. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle radioactive compounds.

Future Directions

There are several future directions for research involving Azido-N-(4-aminophenethyl)spiperonene. One area of interest is the use of Azido-N-(4-aminophenethyl)spiperonene in combination with other imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT) to provide a more comprehensive understanding of the dopamine system. Another area of interest is the development of new compounds that can selectively target different dopamine receptor subtypes, allowing for more precise manipulation of the dopamine system. Additionally, there is a need for further research into the potential therapeutic applications of Azido-N-(4-aminophenethyl)spiperonene in neurological disorders.

Synthesis Methods

Azidospiperone can be synthesized by reacting spiperone with sodium azide in the presence of a catalyst. The reaction proceeds via nucleophilic substitution, resulting in the substitution of the hydroxyl group of spiperone with an azide group. The resulting product is purified using column chromatography and characterized using spectroscopic techniques.

properties

CAS RN

118797-70-9

Product Name

Azido-N-(4-aminophenethyl)spiperone

Molecular Formula

C31H35FN6O

Molecular Weight

526.6 g/mol

IUPAC Name

4-[3-[2-(4-azidophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl]-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C31H35FN6O/c32-27-12-10-26(11-13-27)30(39)7-4-19-36-21-17-31(18-22-36)23-37(24-38(31)29-5-2-1-3-6-29)20-16-25-8-14-28(15-9-25)34-35-33/h1-3,5-6,8-15H,4,7,16-24H2

InChI Key

RQZIYDJHBJUBQQ-UHFFFAOYSA-N

SMILES

C1CN(CCC12CN(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N=[N+]=[N-])CCCC(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1CN(CCC12CN(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N=[N+]=[N-])CCCC(=O)C5=CC=C(C=C5)F

Other CAS RN

118797-70-9

synonyms

azido-N-(4-aminophenethyl)spiperone
N3-NAPS

Origin of Product

United States

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